
3-Butenoic acid, 2-hydroxy-4-phenyl-, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a butenoic acid backbone with a hydroxyl group and a phenyl group attached to it. The ® configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-4-phenyl-3-butenoic acid with specific strains of microorganisms or their treated products to produce the optically active ®-2-hydroxy-4-phenyl-3-butenoic acid . This process typically requires controlled reaction conditions, including specific temperature, pH, and the presence of catalysts or enzymes.
Industrial Production Methods
In industrial settings, the production of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then processed to isolate and purify the compound through techniques such as extraction, crystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the butenoic acid backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are commonly employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-4-phenylbutanoic acid.
Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of optically active compounds and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl group play crucial roles in its binding affinity and specificity towards enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Butenoic acid, 2-hydroxy-4-phenyl-, ethyl ester, (2R,3E)
- 2-Hydroxy-4-phenylbut-3-enoic acid
Uniqueness
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This configuration is crucial for its biological activity and interactions with molecular targets. Compared to its similar compounds, the ®-(9CI) variant exhibits higher specificity and potency in certain biochemical applications.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(E,2R)-2-hydroxy-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/b7-6+/t9-/m1/s1 |
InChI-Schlüssel |
ZGGWKQRHPWUSNY-XCODYQFDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


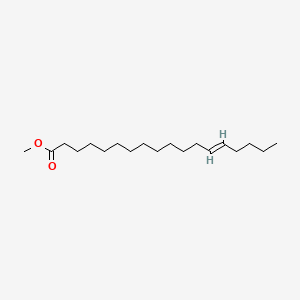
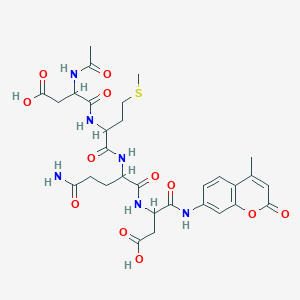
![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)
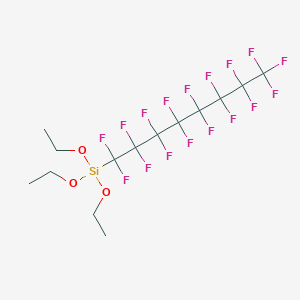
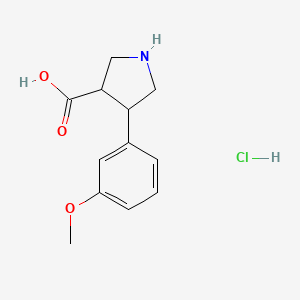
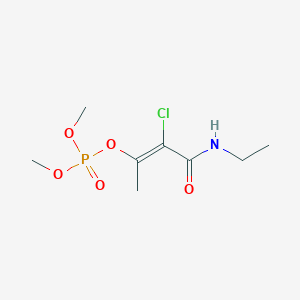
![2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15130149.png)
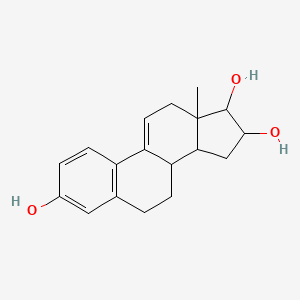
![7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15130157.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol](/img/structure/B15130164.png)
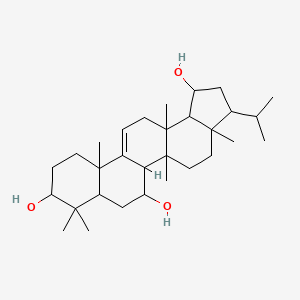
![5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol](/img/structure/B15130172.png)
![1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B15130181.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B15130188.png)
